molecular formula C12H18ClNO2 B3077753 (2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride CAS No. 1049678-13-8

(2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride

Cat. No. B3077753
CAS RN: 1049678-13-8
M. Wt: 243.73 g/mol
InChI Key: DYKGAQXSXXURHO-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. MDMA is commonly known as ecstasy and is a popular recreational drug due to its euphoric effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).

Scientific Research Applications

Structural Characterization and Novel Designer Cathinones

  • The study focused on the hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone, describing their structures and categorizing them as novel designer cathinones. The research highlights the interesting crystallographic features and π-π stacking interactions of these compounds, emphasizing their recent appearance in law enforcement seizures and their classification as new psychoactive substances (NPS) (Wood, Bernal, & Lalancette, 2017).

Synthesis and Structure Elucidation

  • A study conducted on the synthesis of methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydro-benzo[b][1,7]phenanthroline-9-carboxylates explores the regioselective and stereoselective aspects of the condensation process, leading to the formation of cis- and trans-isomeric mixtures of these compounds (Kozlov & Tereshko, 2013).

Antibacterial Activity and Spectral Analysis

  • Research on the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives from 1,3-Benzodioxol-5-amine reveals their structure through IR, 1H-NMR, and EIMS spectral data. The study also assesses the antibacterial activity of these compounds, though they are noted as moderately weak inhibitors compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Structural Insights and Crystallography

  • Investigations into the structure of Denudatin A, a neolignan from Magnolia soulangiana, reveal the conformation and planarity of the furan and semi­quinone rings, providing valuable structural information relevant to the compound's properties (Song, Fronczek, & Fischer, 2001).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11;/h4-6,9,13H,3,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKGAQXSXXURHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049678-13-8
Record name 1,3-Benzodioxole-5-methanamine, N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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